A Technical Guide to the Discovery and Isolation of Paraherquamides from Penicillium paraherquei
A Technical Guide to the Discovery and Isolation of Paraherquamides from Penicillium paraherquei
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paraherquamides are a class of complex indole (B1671886) alkaloids produced by various species of Penicillium, most notably Penicillium paraherquei.[1] These natural products have garnered significant attention within the scientific community due to their potent anthelmintic and insecticidal properties.[1][2] Their unique molecular architecture, characterized by a spiro-oxindole moiety and a bicyclo[2.2.2]diazaoctane core, presents both a formidable synthetic challenge and a promising scaffold for the development of novel antiparasitic agents.[3] This guide provides an in-depth overview of the discovery, biosynthesis, and detailed experimental protocols for the isolation and characterization of paraherquamides from Penicillium paraherquei.
Discovery and Biological Activity
Paraherquamide A, the parent compound of the family, was first isolated from Penicillium paraherquei in 1981.[1] Subsequent research has led to the discovery of a range of paraherquamide analogs (B-I), each with varying degrees of biological activity.[1][3] The primary therapeutic potential of paraherquamides lies in their potent anthelmintic activity against a broad spectrum of parasitic nematodes, including those resistant to existing drug classes.[1][2] Paraherquamide and its analogs act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis and expulsion of the parasites.[1] The insecticidal properties of these compounds have also been documented.[4]
Physicochemical Properties of Paraherquamide A
A comprehensive understanding of the physicochemical properties of paraherquamide A is essential for its extraction, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅N₃O₅ | [5] |
| Molecular Weight | 493.6 g/mol | [5] |
| Appearance | Crystalline solid | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol (B129727), chloroform, and ethyl acetate (B1210297). | [5][6] |
| Predicted LogP | 1.7 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
Anthelmintic and Insecticidal Activity of Paraherquamides
The following table summarizes the biological activity of paraherquamide A and some of its key analogs.
| Compound | Organism | Activity Metric | Value | Reference |
| Paraherquamide A | Caenorhabditis elegans | LD₅₀ | 2.5 µg/mL | [7] |
| Paraherquamide A | Haemonchus contortus (larvae) | MIC₅₀ | 31.2 µg/mL | [7] |
| VM54159 (14-de-hydroxy) | Haemonchus contortus (larvae) | MIC₅₀ | 15.6 µg/mL | [7] |
| Paraherquamide A | Trichostrongylus colubriformis (in gerbils) | % Fecal Egg Reduction | 99.5% | [7] |
| VM54159 (14-de-hydroxy) | Trichostrongylus colubriformis (in gerbils) | % Fecal Egg Reduction | 100% | [7] |
| Paraherquamide E | Oncopeltus fasciatus | LD₅₀ | 0.089 µ g/nymph | [4] |
| Paraherquamide A | Mice | LD₅₀ | 14.9 mg/kg | [7] |
Biosynthesis of Paraherquamide A
The biosynthesis of paraherquamide A is a complex enzymatic process that begins with the condensation of L-tryptophan and L-β-methyl-proline.[3] Key enzymatic steps include a reverse prenylation, an intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core, and a crucial spirocyclization catalyzed by a flavin monooxygenase, PhqK.[3][8]
Experimental Protocols
Cultivation of Penicillium paraherquei
This protocol outlines the steps for the cultivation of Penicillium paraherquei for the production of paraherquamides.
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Strain Maintenance: Maintain cultures of Penicillium paraherquei on Potato Dextrose Agar (B569324) (PDA) slants. Incubate at 25-28°C for 7-10 days until sporulation is observed. Store the slants at 4°C.
-
Inoculum Preparation:
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Prepare a seed culture medium consisting of (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, and 3 g malt (B15192052) extract. Adjust the pH to 6.0 before autoclaving.
-
Inoculate a 250 mL flask containing 50 mL of the seed medium with spores from a mature PDA slant.
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Incubate the flask on a rotary shaker at 200 rpm and 25-28°C for 2-3 days.
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-
Production Fermentation:
-
Prepare a production medium such as Czapek Dox agar or a liquid medium.[9] A suitable liquid medium contains (per liter): 50 g soluble starch, 10 g corn steep liquor, 5 g yeast extract, 2 g (NH₄)₂SO₄, 1 g K₂HPO₄, and 0.5 g MgSO₄·7H₂O. Adjust the pH to 6.5 before sterilization.
-
Inoculate a 2 L flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture on a rotary shaker at 180 rpm and 25-28°C for 10-20 days.[9]
-
Monitor paraherquamide production periodically by extracting a small sample and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Extraction and Isolation of Paraherquamides
The following protocol details the extraction and purification of paraherquamides from the fermentation broth.
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Harvesting and Extraction:
-
After the fermentation period, separate the mycelial mass from the culture filtrate by centrifugation or filtration.
-
Extract the mycelial mass with acetone (B3395972) or methanol (3 x volume of mycelia) with vigorous shaking for 1-2 hours.[9]
-
Combine the solvent extracts and evaporate under reduced pressure to obtain an aqueous residue.
-
Combine this aqueous residue with the initial culture filtrate.
-
Extract the combined aqueous phase three times with an equal volume of ethyl acetate or chloroform.[9]
-
-
Initial Purification:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the dried organic extract to dryness under reduced pressure to yield the crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform/methanol.
-
Adsorb the extract onto a small amount of silica gel.
-
Pack a silica gel column (60-120 mesh) in hexane (B92381).
-
Load the adsorbed crude extract onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol.
-
Collect fractions and monitor by TLC to identify those containing paraherquamides.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the paraherquamide-containing fractions from the silica gel column and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the paraherquamides using a preparative reverse-phase C18 HPLC column.
-
Use a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724). A typical gradient could be from 30% to 100% acetonitrile over 30-40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peaks corresponding to the different paraherquamide analogs.
-
Lyophilize the purified fractions to obtain the pure compounds.
-
-
Structural Elucidation
The structure of the isolated paraherquamides can be determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Determine the molecular weight and molecular formula of the purified compounds using high-resolution mass spectrometry (HR-MS), such as ESI-TOF or Orbitrap.
-
Obtain fragmentation patterns using tandem mass spectrometry (MS/MS) to gain structural insights.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms and elucidate the complete structure of the paraherquamide analogs.
-
-
X-ray Crystallography:
-
If suitable crystals of the purified compounds can be obtained, single-crystal X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry.
-
Conclusion
The paraherquamides represent a valuable class of natural products with significant potential for the development of new anthelmintic and insecticidal agents. Their complex structures and potent biological activities continue to inspire research in natural product chemistry, biosynthesis, and drug discovery. The detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to isolate and study these fascinating molecules. Further investigation into the structure-activity relationships and optimization of the fermentation and purification processes will be crucial for unlocking the full therapeutic potential of the paraherquamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthelmintic activity of paraherquamide in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Biosynthesis of Paraherquamide: Synthesis and Incorporation of a Hexacyclic Indole Derivative as an Advanced Metabolite This work was supported by the National Institutes of Health (Grant no. CA70375 to R.M.W.). We wish to acknowledge the American Chemical Society Division of Organic Chemistry Fellowship (sponsored by SmithKline Beecham) and the Pharmacia-Upjohn Company for financial support (to E.M.S.). Mass spectra were obtained on instruments supported by the National Institutes of Health Shared Instrumentation Grant (No. GM49631). We also wish to thank Professor Dean Crick of the Department of Microbiology at Colorado State University for helpful discussions. J.F.S.-C. thanks the DGICYT of Spain for a research grant (project no. PB98-1438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajptonline.com [ajptonline.com]
- 6. staff.um.edu.mt [staff.um.edu.mt]
- 7. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO1992022555A1 - Paraherquamide derivatives, precursor thereof, processes for their preparation, microorganism used and their use as antiparasitic agents - Google Patents [patents.google.com]
